2-Amino-4-fluorophenol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
87855-73-0 |
|---|---|
Molecular Formula |
C6H7ClFNO |
Molecular Weight |
163.58 g/mol |
IUPAC Name |
2-amino-4-fluorophenol;hydrochloride |
InChI |
InChI=1S/C6H6FNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H |
InChI Key |
BZKWYCOPMGUBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Fluorophenol Hydrochloride and Its Derivatives
Strategic Approaches to the Core 2-Amino-4-fluorophenol (B1270792) Structure
The construction of the 2-Amino-4-fluorophenol core relies on the careful orchestration of reactions to install the requisite functional groups in the correct positions on the aromatic ring. Key strategies involve the manipulation of phenolic precursors through halogenation and amination, the reductive formation of the amine, and regioselective hydroxylation.
Halogenation and Amination Routes from Phenolic Precursors
A common approach to synthesizing halogenated aminophenols involves the introduction of a halogen and a precursor to the amino group onto a phenol (B47542) derivative. One such method begins with a phenolic compound that is first subjected to a reaction to introduce a group that can later be converted to an amine, such as a diazenyl group. For instance, a process for preparing halogenated 4-aminophenols starts with the coupling of a diazonium salt with a phenol to form a halogenated 4-(phenyldiazenyl)phenol. This intermediate is then subjected to hydrogenation to cleave the diazenyl group and reduce it to a primary amine, yielding the desired aminophenol. organic-chemistry.org
Another multi-step synthesis starts with a more readily available starting material like 4-nitrophenol. This compound can undergo a sequence of reactions including catalytic hydrogenation to form p-aminophenol, followed by sulfonation. The sulfonic acid group can then direct a fluorination reaction to the desired position. Finally, the sulfonic acid group is removed to yield the target 4-amino-3-fluorophenol. prepchem.com
Reductive Synthesis of Aromatic Amine Moieties
The reduction of a nitro group is a fundamental and widely used method for the synthesis of aromatic amines. nih.gov In the context of 2-Amino-4-fluorophenol, a common precursor is 4-fluoro-2-nitrophenol (B1295195). The nitro group in this precursor can be selectively reduced to a primary amine using various reducing agents. A standard laboratory procedure involves the catalytic hydrogenation of 4-fluoro-2-nitrophenol using a platinum oxide catalyst under a hydrogen atmosphere. prepchem.com This method is generally efficient and provides the desired product in good yield.
Alternatively, other reduction systems can be employed, such as using metals like tin in the presence of a strong acid like hydrochloric acid. guidechem.com This classical reduction method is robust and offers another viable route to the amine functionality. The choice of reducing agent can depend on factors such as the presence of other functional groups in the molecule, cost, and scalability of the reaction. nih.gov
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 4-Fluoro-2-nitrophenol | Platinum oxide, H₂ | 2-Amino-4-fluorophenol | prepchem.com |
| Phenol precursor with nitro group | Tin, HCl | 4-Amino-2-fluorophenol | guidechem.com |
| Halogenated 4-(phenyldiazenyl)phenol | Pd/C, H₂ | Halogenated 4-aminophenol (B1666318) | organic-chemistry.org |
Regioselective Ortho-Hydroxylation Strategies
Achieving regioselective hydroxylation, particularly at the ortho position to an existing amino group, presents a synthetic challenge. One innovative approach involves a photochemical strategy for the synthesis of ortho-aminophenols. This method utilizes a dearomative-rearomative coupling between aryl azides and alcohols to introduce the hydroxyl group ortho to the nitrogen functionality. scilit.com
Another strategy focuses on the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. These precursors can undergo a cascade nih.govnih.gov-sigmatropic rearrangement and subsequent in situ hydrolysis to yield the desired 2-aminophenol (B121084) with high regioselectivity. This method is notable for proceeding under mild conditions and in the absence of metal catalysts and oxidants. acs.org While not specific to 2-amino-4-fluorophenol in the provided literature, these general strategies represent advanced methods for controlling the position of hydroxylation on an aniline (B41778) derivative.
Advanced Synthetic Techniques and Process Enhancements
To address the demand for more efficient, safer, and environmentally friendly chemical manufacturing, advanced synthetic techniques are being developed. These include novel oxidation methods that avoid harsh reagents and the implementation of continuous flow processes for improved control and scalability.
Fluoride-Free Oxidation Methods for Phenol Synthesis
Traditional methods for the synthesis of phenols can involve harsh conditions or the use of fluoride-containing reagents. Modern synthetic chemistry seeks to develop milder and more sustainable alternatives. One such advanced method is the fluoride-free oxidation of aryl silanes to phenols. organic-chemistry.orgnih.govacs.orgacs.org In this approach, an arylhydrosilane is oxidized to the corresponding phenol. For electron-rich aromatic systems, the reaction may be facilitated by first converting the arylhydrosilane to a more reactive arylmethoxysilane using a transition metal catalyst, such as ruthenium. acs.orgacs.org This two-step, one-pot process can be highly efficient and avoids the use of fluoride (B91410) promoters. organic-chemistry.orgacs.orgacs.org
Another avenue of research is the direct catalytic oxidation of aromatic C-H bonds to phenols. For example, a metal-free graphene-based catalyst has been shown to effectively catalyze the oxidation of benzene (B151609) to phenol using hydrogen peroxide as the oxidant at low temperatures. scilit.comrsc.org While this has not been specifically demonstrated for the synthesis of 2-amino-4-fluorophenol, the principle of direct, selective C-H oxidation represents a significant step towards more atom-economical and sustainable phenol synthesis.
| Precursor Type | Key Reagents/Catalysts | Advantage | Reference |
| Arylhydrosilane | Transition metal catalyst (e.g., Ruthenium), oxidant | Fluoride-free, mild conditions | acs.orgacs.org |
| Benzene | Graphene-based catalyst, H₂O₂ | Metal-free, low temperature | scilit.comrsc.org |
Continuous Flow Synthesis for Enhanced Efficiency
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The synthesis of aminophenols and related compounds has been successfully adapted to continuous flow systems. For instance, the reduction of nitroaromatic compounds to aminophenols has been demonstrated in continuous-flow reactors. acs.org
The principles of continuous flow have also been applied to the synthesis of fluorinated amino acids, where a semi-continuous process involving photooxidative cyanation followed by nitrile hydrolysis was developed. libretexts.org Furthermore, a continuous two-step flow synthesis of m-amino acetophenone (B1666503) has been reported, which involves nitration followed by reduction in a tubular reactor. libretexts.org These examples highlight the potential for developing a continuous flow process for the synthesis of 2-Amino-4-fluorophenol hydrochloride, which could lead to more consistent product quality and improved process efficiency.
Isotopic Labeling and Radiochemical Synthesis (e.g., [¹⁸F]Fluorination)
The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into molecules like derivatives of 2-amino-4-fluorophenol is of significant interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The synthesis of these labeled compounds often involves nucleophilic substitution with [¹⁸F]fluoride, which presents challenges, particularly when dealing with electron-rich aromatic rings. nih.gov
Historically, electrophilic fluorinating agents like [¹⁸F]F₂ were used, but these methods often result in low molar activity. nih.gov Modern methods focus on nucleophilic [¹⁸F]fluorination of precursors, which can be challenging for electron-rich systems. Significant progress has been made using transition-metal-mediated approaches to facilitate this transformation. d-nb.infonih.gov These strategies offer high reactivity and selectivity, tolerating various functional groups. d-nb.info
Common precursors for ¹⁸F-fluorination include:
Aryl Boronate Esters (e.g., BPin precursors): Copper-mediated radiofluorination of aryl boronic esters has emerged as a robust method. nih.govnih.gov This technique allows for the fluorination of electron-rich aromatic rings under relatively mild conditions. For instance, the synthesis of [¹⁸F]6-Fluoro-L-DOPA has been successfully automated using a copper-mediated reaction with a pinacol (B44631) boronate (BPin) precursor. nih.govnih.gov
Diaryliodonium Salts: These precursors can be fluorinated using [¹⁸F]fluoride, often in a non-polar solvent after an initial anion exchange step. d-nb.info
Stannane Precursors: Nucleophilic fluorination of organotin precursors, such as those with trimethyl(phenyl)tin (B48045) groups, provides another avenue for C–[¹⁸F]F bond formation with good reactivity. nih.gov
| Precursor Type | Mediating Metal/Method | Key Features |
| Aryl Boronate Ester (BPin) | Copper | Effective for electron-rich rings; compatible with automated synthesis. nih.govnih.gov |
| Diaryliodonium Salts | - | Involves anion exchange followed by fluorination in a non-polar solvent. d-nb.info |
| Organostannanes | Copper | Good reactivity and stability for C–[¹⁸F]F bond formation. nih.gov |
| Aryl Halides | Copper N-heterocyclic carbenes | Accelerates activation of the aryl-halide bond for fluorination. frontiersin.org |
Catalytic Systems in the Preparation of 2-Amino-4-fluorophenol Derivatives
Transition Metal-Mediated Transformations (e.g., Palladium, Copper)
Transition metal catalysis is a cornerstone in the synthesis of 2-amino-4-fluorophenol derivatives, enabling crucial bond formations that would otherwise be difficult. Palladium (Pd) and copper (Cu) are the most prominent metals used for these transformations, particularly in cross-coupling reactions to form C-N and C-O bonds. nih.govmdpi.com
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are standard procedures for introducing amines to aromatic systems. nih.govmdpi.com This method is highly effective for the N-arylation of aromatic halides. When applied to complex molecules with multiple functional groups, such as aminophenol derivatives, detailed optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields. nih.gov For example, the synthesis of biologically active molecules frequently relies on Pd-catalyzed N-aryl bond formation as a key step. nih.gov Sequential Pd-catalyzed amination reactions have been used to synthesize complex fluoroionophores. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions, including the Ullmann and Chan-Lam arylations, are also vital for synthesizing aminophenol derivatives. nih.govmdpi.com The Chan-Lam reaction uses copper(II) acetate (B1210297) and boronic acids for the arylation of N-nucleophiles. nih.gov Ullman-type reactions are frequently employed for creating C-O bonds using copper catalysts. mdpi.com Research has shown that copper nanoparticles supported on various materials can act as efficient and reusable heterogeneous catalysts for multicomponent reactions, offering an environmentally friendly approach to synthesizing derivatives. mdpi.com Copper-catalyzed cascade reactions have been developed to prepare meta-aminophenol derivatives through a sequence involving frontiersin.orgnih.gov-rearrangement, oxa-Michael addition, and aromatization. mdpi.com
The choice between palladium and copper catalysis can significantly impact the reaction's success. In some cases, a reaction may fail with copper-mediated Ullmann-type conditions but proceed in high yield with a palladium catalyst. nih.gov
| Catalyst System | Reaction Type | Application Example |
| Palladium Complexes | Buchwald-Hartwig Amination | N-arylation of aromatic halides to form C-N bonds in complex molecules. nih.govmdpi.com |
| Copper(II) Acetate | Chan-Lam Arylation | Arylation of N-nucleophiles using boronic acids. nih.gov |
| Copper Catalysts | Ullman-Type Reactions | C-O bond formation using meta-haloanilines. mdpi.com |
| Copper Nanoparticles | Multicomponent Reactions | Heterogeneous catalysis for the synthesis of various nitrogen-containing heterocycles. mdpi.com |
Organocatalysis and Acid/Base Catalysis
In addition to metal-based systems, organocatalysis and simple acid/base catalysis play important roles in the synthesis and derivatization of aminophenols.
Acid/Base Catalysis: Acid or base catalysis is frequently employed in the synthesis of aminophenol derivatives, often in condensation reactions. For instance, the synthesis of Schiff base derivatives of 4-aminophenol can be achieved by reacting the aminophenol with an appropriate aldehyde in absolute ethanol (B145695), using a few drops of glacial acetic acid as a catalyst. nih.govmdpi.com Similarly, basic conditions are used to produce chalcones, which are precursors for other derivatives. mdpi.com The reduction of nitrophenol precursors to aminophenols can also be performed using reagents like sodium hydrosulfite in an aqueous ammonia (B1221849) solution, where the base is crucial for the reaction environment. google.com
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples directly employing 2-amino-4-fluorophenol as a substrate for organocatalytic derivatization are not extensively detailed in the provided literature, the principles are widely applicable. For example, researchers have designed and synthesized 2'-aminouridine (B12940546) derivatives to act as organocatalysts for asymmetric reactions like the Diels-Alder reaction. nih.gov This highlights a strategy where an amino-functionalized core structure is used to direct a chemical transformation, a concept that could be extended to derivatives of 2-amino-4-fluorophenol to achieve stereoselective modifications.
Photocatalytic Methods in Aminofluorophenol Derivatization
Photocatalysis has emerged as a powerful and mild technique for chemical synthesis, including the modification of amino acids and related structures. researchgate.netnih.gov These methods use light to excite a photocatalyst, which then initiates a chemical transformation, often via a single electron transfer (SET) process. researchgate.net This approach is characterized by its ability to proceed under physiologically compatible conditions, which is advantageous for modifying complex biomolecules or their analogues. nih.gov
The modification of molecules containing amino and phenol groups, such as 2-amino-4-fluorophenol, can be envisioned using photocatalytic strategies. The selection of the appropriate photocatalyst is based on the redox potentials of the catalyst and the substrate, allowing for selective oxidation or reduction. researchgate.net This enables a wide range of transformations that can modify the side chains of amino acids or functional groups on an aromatic ring. researchgate.netnih.gov Although the direct photocatalytic derivatization of 2-amino-4-fluorophenol is a specific area of research, the extensive toolbox developed for modifying amino acids suggests high potential for creating novel derivatives of aminofluorophenols under exceptionally mild conditions. researchgate.net
Optimization of Reaction Conditions and Process Variables
The successful synthesis of 2-amino-4-fluorophenol derivatives with high yield and purity hinges on the careful optimization of reaction conditions. Key variables include temperature, reagent concentration, and reaction time.
Studies on the synthesis of related compounds, such as para-aminophenol from nitrobenzene, provide a clear framework for this optimization process. In one such study, the yield of para-aminophenol was found to be highly dependent on the reaction temperature, with an optimal temperature identified at 70°C. rasayanjournal.co.in Increasing the temperature beyond this point led to a decrease in yield. Similarly, the concentration of the acid catalyst (H₂SO₄) had an optimal value (1.5 M), with lower or higher concentrations resulting in reduced yields. rasayanjournal.co.in The reaction time was also optimized, with the highest yield achieved after 150 minutes. rasayanjournal.co.in
These principles are directly applicable to the synthesis of 2-amino-4-fluorophenol derivatives. For instance, in the alkylation of Ni(II) complexes to produce fluorinated amino acids, variables such as the type of base (e.g., NaH), the equivalents of reagents, and the reaction temperature are systematically screened to maximize yield and diastereomeric purity. nih.gov The development of a protocol for a multi-step synthesis often involves a design of experiments (DoE) approach to efficiently explore the parameter space and identify robust operating conditions.
| Parameter | Effect on Reaction | Example of Optimization |
| Temperature | Affects reaction rate and selectivity; can lead to side products or degradation if too high. | Optimal temperature for para-aminophenol synthesis found to be 70°C. rasayanjournal.co.in |
| Catalyst/Reagent Concentration | Influences reaction kinetics and equilibrium position. | Optimal H₂SO₄ concentration identified as 1.5 M for a Bamberger rearrangement. rasayanjournal.co.in |
| Reaction Time | Determines the extent of conversion to the desired product. | Optimal time for para-aminophenol synthesis was 150 minutes. rasayanjournal.co.in |
| Base/Ligand | Crucial for catalyst activity and stability in cross-coupling reactions. | Screening different bases (e.g., NaH) and equivalents to maximize alkylation yield. nih.gov |
Solvent Effects and Reaction Media
In the synthesis of aminophenol derivatives, a variety of solvents are employed depending on the specific transformation:
Polar Aprotic Solvents: Dimethylformamide (DMF) is a common solvent for reactions involving polar reagents, such as the alkylation of Ni(II) complexes for amino acid synthesis and in copper-mediated radiofluorination procedures. nih.govnih.gov
Alcohols: Ethanol is frequently used as a solvent for condensation reactions to form Schiff bases, often with an acid catalyst. nih.govmdpi.com Methanol (B129727) is used in the reduction of nitrophenols and for dissolving compounds to prepare their hydrochloride salts. google.comguidechem.com
Aqueous Media: Some syntheses are performed in water or aqueous mixtures. For example, the reduction of nitrophenols can be carried out in water with ammonia and sodium hydrosulfide. google.com The use of water as a solvent is often considered a "green" chemistry approach. researchgate.net
Ethers: Tetrahydrofuran (THF) may be added to aqueous solutions to ensure all reactants are dissolved and the solution is homogeneous. google.com
The solvent can also have a significant impact on the properties of the final product. For example, studies on 2-amino-4,6-diphenylnicotinonitriles have shown that the fluorescence emission maxima of these compounds are solvent-dependent, indicating that the solvent environment influences their electronic energy levels. mdpi.com
| Solvent | Typical Use Case | Rationale/Effect |
| Dimethylformamide (DMF) | Radiofluorination, Alkylation | Good for dissolving polar organic and inorganic reagents. nih.govnih.gov |
| Ethanol/Methanol | Schiff Base Condensation, Reductions | Solubilizes reactants and facilitates acid/base catalysis. nih.govguidechem.com |
| Water/Aqueous Mixtures | "Green" Synthesis, Reductions | Environmentally benign; used for reactions with water-soluble salts. google.comresearchgate.net |
| Dichloromethane (DCM) | Chromatography, Extractions | A common solvent for purification and workup procedures. google.com |
| Tetrahydrofuran (THF) | Homogenizing Agent | Improves solubility of organic compounds in aqueous reaction mixtures. google.com |
Temperature and Pressure Control in High-Yield Syntheses
The synthesis of aminophenol derivatives, including this compound, is highly sensitive to reaction conditions, where temperature is a critical variable for maximizing yield and minimizing impurity formation. While most syntheses are conducted at atmospheric pressure, precise temperature management is paramount throughout the reaction and workup stages.
For instance, the synthesis of related aminophenols demonstrates the importance of temperature control. The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) requires the reaction temperature to be maintained between 80-85°C. orgsyn.org Operating below 70°C has been shown to result in an impure product that is difficult to purify even with multiple recrystallizations. orgsyn.org Similarly, the synthesis of 2-amino-4-chlorophenol (B47367) from 4-chloro-2-nitrophenol (B165678) involves heating in a boiling water bath, followed by specific temperature-controlled steps during workup. prepchem.com
In the synthesis of other 2-aminophenol derivatives, reactions may be conducted at significantly lower temperatures, ranging from -70°C to 0°C, particularly when dealing with sensitive functional groups or reactive intermediates. google.com The specific temperature profile is dictated by the reaction mechanism, the stability of the reactants and products, and the solvent system employed. For example, the nitration of p-chlorophenol to form an intermediate for 4-chloro-2-aminophenol is carefully controlled between 20-30°C. google.com
Table 1: Examples of Temperature Control in Aminophenol Synthesis
| Target Compound | Precursor | Reagents/Reaction Type | Optimal Temperature Range | Source |
|---|---|---|---|---|
| 2-Amino-4-nitrophenol | 2,4-Dinitrophenol | Sodium Sulfide Reduction | 70-85°C | orgsyn.org |
| 2-Amino-4-chlorophenol | 4-Chloro-2-nitrophenol | Iron/HCl Reduction | Boiling Water Bath | prepchem.com |
| 2-Amino-4-chlorophenol | p-Chlorophenol | Nitration | 20-30°C | google.com |
| 2-Aminophenol Derivatives | 2-Nitrophenol Derivatives | Reduction | Not specified, but subsequent reactions at -70°C to 0°C | google.com |
Post-Synthetic Purification and Isolation Protocols
Following synthesis, a multi-step purification and isolation protocol is essential to obtain this compound of high purity. This typically involves initial workup procedures to remove bulk impurities, followed by more refined techniques like recrystallization and chromatography. The final step often involves converting the purified 2-amino-4-fluorophenol free base into its hydrochloride salt, which can enhance stability and facilitate handling. google.com
Recrystallization and Precipitation Techniques
Recrystallization is a cornerstone technique for purifying crude aminophenol derivatives. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
A general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. For example, the purification of p-aminophenol involves dissolving the crude material in an aqueous acid solution at 75 to 98°C, filtering to remove insoluble tars, and then cooling to 20-30°C to precipitate the purified product after pH adjustment. google.com In the synthesis of 2-amino-4-nitrophenol, the crude product is recrystallized from hot water after acidification with acetic acid. orgsyn.org
Precipitation can also be induced by altering the chemical environment. In the isolation of 2-amino-4-chlorophenol, after initial purification, the product is dissolved in an alkaline solution. prepchem.com Subsequent acidification with hydrochloric acid causes the precipitation of the aminophenol. prepchem.com The process can be further optimized by the addition of salt to decrease the solubility of the product in the aqueous medium, thereby increasing the yield. prepchem.com The choice of solvent is critical; for instance, absolute ethanol is used to recrystallize an intermediate in the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid. njit.edu
Table 2: Recrystallization and Precipitation Parameters for Aminophenol Derivatives
| Compound | Technique | Solvent(s) | Key Steps | Source |
|---|---|---|---|---|
| p-Aminophenol | Recrystallization | Aqueous polyfunctional acid (e.g., phosphoric acid) | Dissolve at 75-98°C, cool to 20-30°C, adjust pH to 6.8-7.2 for precipitation. | google.com |
| 2-Amino-4-nitrophenol | Recrystallization | Water, Acetic Acid | Dissolve in boiling water, acidify with acetic acid, cool to 20°C. | orgsyn.org |
| 2-Amino-4-chlorophenol | Precipitation | Water, HCl, Sodium Acetate | Dissolve in alkaline solution, acidify with HCl, neutralize excess acid with sodium acetate, complete precipitation by adding salt and cooling. | prepchem.com |
| 4-Aminophenol Derivatives | Recrystallization | Absolute Ethanol | Recrystallization from absolute ethanol is used for purification. | mdpi.com |
Chromatographic Separation Methods (e.g., Column Chromatography)
When recrystallization is insufficient to remove closely related impurities, chromatographic methods are employed. Column chromatography, particularly flash column chromatography, is a powerful tool for the purification of organic compounds. orgsyn.org
The principle involves separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through the column by a liquid mobile phase (eluent). orgsyn.orgyoutube.com For aminophenol derivatives, which are polar, a polar stationary phase like silica gel is often used with a mobile phase consisting of a mixture of non-polar and more polar solvents.
In a documented purification of a 2-aminophenol derivative, the crude residue was purified by column chromatography on silica gel. google.com The mobile phase used was a 10:1 mixture of methylene (B1212753) chloride and methanol. google.com After purification by chromatography, the resulting free amine was dissolved in methanol and treated with hydrogen chloride in ethanol to yield the hydrochloride salt. google.com
For amine compounds, modifying the mobile phase can improve separation. Since amines can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and "tailing" of peaks, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) is often added to the eluent. biotage.com This neutralizes the acidic sites and allows the amine to elute more cleanly. biotage.com Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, can be used. For separating 4-Aminophenol hydrochloride, a reversed-phase HPLC method has been developed using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com
Table 3: Example of Column Chromatography Conditions for Aminophenol Purification
| Compound Type | Stationary Phase | Mobile Phase | Key Aspects | Source |
|---|---|---|---|---|
| 2-Aminophenol derivative | Silica Gel | Methylene chloride-methanol (10:1) | The purified free amine was subsequently converted to the hydrochloride salt. | google.com |
| Organic Amines (General) | Silica Gel | Dichloromethane/Methanol with a basic modifier (e.g., triethylamine) | The basic modifier is added to prevent peak tailing by neutralizing acidic silanol groups. | biotage.com |
| 4-Aminophenol hydrochloride | Reversed-Phase C18 | Acetonitrile/Water/Phosphoric Acid | HPLC method demonstrating separation on a non-polar stationary phase. | sielc.com |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Fluorophenol Hydrochloride
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for fluoroaromatic compounds. Unlike electrophilic substitution, which is common for many benzene (B151609) derivatives, SNAr requires the aromatic ring to be "activated" by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. nih.govnih.gov In the case of 2-Amino-4-fluorophenol (B1270792) hydrochloride, the protonated amino group (-NH3+) acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This activation is essential for overcoming the high energy barrier associated with attacking the electron-rich aromatic system.
The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine) to form a resonance-stabilized anionic intermediate. nih.gov This intermediate, known as a Meisenheimer complex, is a key feature of the classical SNAr pathway. nih.govresearchgate.net The subsequent departure of the leaving group (fluoride ion) restores the aromaticity of the ring, yielding the final substitution product. Some SNAr reactions may also proceed through a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step, although this is considered less common for highly activated systems. nih.gov
Formation and Characterization of Meisenheimer Complexes
The hallmark of the stepwise SNAr mechanism is the formation of a cyclohexadienyl anion intermediate, or Meisenheimer complex. nih.gov For 2-Amino-4-fluorophenol, a nucleophile would attack the carbon atom attached to the fluorine, temporarily breaking the ring's aromaticity. The negative charge of this intermediate is delocalized across the aromatic system and stabilized by the electron-withdrawing substituents, particularly at the ortho and para positions relative to the point of attack. nih.govnih.gov The UV-visible spectra of related compounds, such as dinitroanilines in liquid ammonia (B1221849), have provided evidence consistent with the reversible formation of these complexes. researchgate.net While specific characterization of a Meisenheimer complex derived directly from 2-Amino-4-fluorophenol hydrochloride is not widely documented, its formation is the theoretically accepted intermediate in the classical SNAr pathway.
Influence of Substituent Electronic Effects on Reactivity
The rate and feasibility of SNAr reactions are profoundly influenced by the electronic properties of the substituents on both the aromatic ring and the incoming nucleophile.
Ring Substituents: The presence of strong electron-withdrawing groups (EWGs) is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov In this compound, the protonated amine (-NH3+) serves as a powerful EWG, activating the ring. The fluorine atom also contributes to this activation through its inductive electron-withdrawing effect. Conversely, the hydroxyl group (-OH) is an electron-donating group (EDG) by resonance, which can partially counteract the activation provided by the other groups.
| Substituent on Ring | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|
| -NH₃⁺ (protonated amine) | Strong Electron-Withdrawing (Inductive) | Strongly Activating |
| -F (fluoro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Activating / Good Leaving Group |
| -OH (hydroxyl) | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Deactivating (relative to H) |
Derivatization Reactions and Functional Group Transformations
The functional groups of this compound allow for a variety of derivatization reactions, enabling its use as a versatile building block in organic synthesis. ossila.com
Reactions Involving the Aromatic Amine Group
The primary aromatic amine is a key site for functionalization. One of the most significant transformations is its use in the synthesis of heterocyclic systems. The ortho-positioning of the amine and hydroxyl groups makes 2-Amino-4-fluorophenol an ideal precursor for constructing benzoxazoles and benzoxazines. ossila.com These reactions typically involve condensation with compounds such as 1,2-diketones or 1,1'-dibromoethene derivatives. ossila.com Additionally, the amine group can undergo standard derivatization reactions, such as condensation with carboxylic acids, often facilitated by a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC), to form amide derivatives. nih.gov Other reagents, such as pyrylium salts, can also selectively react with primary amine groups for derivatization. mdpi.com
Transformations at the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers another avenue for chemical modification. It can undergo various chemoselective transformations. nih.gov For instance, it can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively. The hydroxyl group, in conjunction with the adjacent amine, can also coordinate to metal centers, forming stable 5-membered ring complexes. This property has been exploited in the synthesis of heteroleptic tin(IV) complexes. ossila.com Furthermore, advanced methods allow for the conversion of the hydroxyl moiety into other functional groups, such as halogens, using visible-light-activated photocatalysis, or its protection via the formation of silyl ethers. nih.gov
Reactivity of the Fluoroaromatic Ring
The primary reactivity of the fluoroaromatic ring itself involves the displacement of the fluorine atom via the SNAr pathways discussed previously (Section 3.1). Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack, and the fluoride (B91410) ion is a relatively good leaving group in these activated systems. nih.gov Radical-mediated strategies have also been developed to enhance the reactivity of fluorophenols in SNAr reactions. By inducing homolysis of the O–H bond, a phenoxyl radical is formed. osti.gov This open-shell radical acts as an exceptionally strong electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution of the fluorine atom by more than 20 kcal/mol compared to the parent phenol (B47542). osti.gov This highlights a powerful method for activating the fluoroaromatic ring towards substitution under specific conditions.
| Functional Group | Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|---|
| Aromatic Amine (-NH₂) | Condensation/Cyclization | 1,2-Diketones | Benzoxazines ossila.com |
| Aromatic Amine (-NH₂) | Condensation/Cyclization | 1,1'-Dibromoethene derivatives | Functionalized Benzoxazoles ossila.com |
| Aromatic Amine (-NH₂) | Amide Formation | Carboxylic Acids / EDC | Amides nih.gov |
| Phenolic Hydroxyl (-OH) | Complexation | Metal Centers (e.g., Sn(IV)) | 5-Membered Ring Complexes ossila.com |
| Phenolic Hydroxyl (-OH) | Etherification | Alkyl Halides / Base | Ethers |
| Fluoroaromatic Ring (-F) | Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted Aminophenols |
Electrophilic Aromatic Substitution Processes
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. In the case of this compound, the benzene ring is trisubstituted with a hydroxyl (-OH) group, an ammonium (B1175870) (-NH₃⁺) group, and a fluorine (-F) atom. The interplay between the electronic effects of these three groups dictates the position of any subsequent electrophilic attack.
Regioselectivity and directing effects of substituents
The position at which an incoming electrophile will attack the benzene ring is known as the regioselectivity of the reaction, which is determined by the directing effects of the existing substituents. Substituents are broadly classified as either activating or deactivating and as either ortho, para-directing or meta-directing. wikipedia.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. wikipedia.org
The directing effects of the substituents in this compound are a result of the combination of two electronic phenomena: the inductive effect and the resonance effect. ossila.com
Inductive Effect (I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, based on the electronegativity of the substituent.
Resonance Effect (R or M): This involves the donation or withdrawal of electron density through the pi (π) system of the aromatic ring via delocalization of lone pairs or pi electrons. ossila.com
In this compound, the substituents exert the following influences:
Hydroxyl (-OH) group: The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the benzene ring, resulting in a very strong electron-donating resonance effect (+R). acs.org This resonance effect is dominant, making the -OH group a powerful activating group and a strong ortho, para-director. acs.orgnih.gov
Ammonium (-NH₃⁺) group: In the hydrochloride salt, the amino group is protonated to form the ammonium ion. This group lacks a lone pair for resonance donation and possesses a positive charge, which exerts a very strong electron-withdrawing inductive effect (-I). Consequently, the -NH₃⁺ group is a strong deactivating group and is meta-directing.
Fluorine (-F) atom: As a halogen, fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). nih.gov It also has lone pairs that can be donated to the ring through resonance (+R). For halogens, the inductive effect outweighs the resonance effect, making them deactivating groups. nih.gov However, the resonance effect, though weaker, still directs incoming electrophiles to the ortho and para positions. acs.orgnih.gov
| Substituent | Position | Effect Type | Directing Influence |
| -OH | C1 | Activating, +R > -I | ortho (C2, C6), para (C4) |
| -NH₃⁺ | C2 | Deactivating, -I | meta (C4, C6) |
| -F | C4 | Deactivating, -I > +R | ortho (C3, C5), para (C1) |
The hydroxyl group at C1 is the most powerful activating group and strongly directs ortho to position C6 (position C2 is blocked). The ammonium group at C2 is a strong deactivator and directs meta to position C6 (position C4 is blocked). The fluorine atom at C4 is a deactivating ortho, para-director, pointing towards positions C3 and C5.
Coordination Chemistry and Supramolecular Interactions
The functional groups of 2-Amino-4-fluorophenol—the amine and hydroxyl moieties—are capable of engaging in a variety of non-covalent interactions, including metal coordination and hydrogen bonding. These interactions are fundamental to its supramolecular chemistry, influencing its crystal structure and potential applications.
Metal Complexation by Amine and Hydroxyl Groups
The ortho orientation of the hydroxyl and amine groups in 2-Amino-4-fluorophenol makes it an excellent bidentate ligand for metal ions. Upon deprotonation of the phenolic proton, the molecule can chelate to a metal center through the oxygen and nitrogen atoms, forming a stable five-membered ring complex. ossila.com This chelating ability is a common feature for o-aminophenols and is exploited in the synthesis of various metal-complex dyes and coordination compounds. wikipedia.org
Research has demonstrated the formation of metal complexes with this ligand. For example, a heteroleptic tin(IV) complex incorporating 2-Amino-4-fluorophenol has been synthesized and studied for its cytotoxic properties. ossila.com In such complexes, the 2-amino-4-fluorophenolate anion acts as a bidentate ligand, coordinating to the tin(IV) center. The general structure of such a chelate involves the formation of covalent bonds between the metal and the deprotonated oxygen, and a coordinate bond between the metal and the lone pair of the nitrogen atom.
| Functional Group | Atom | Role in Coordination | Resulting Interaction |
| Hydroxyl | Oxygen | Acts as a Lewis base after deprotonation | Forms a covalent M-O bond |
| Amine | Nitrogen | Acts as a Lewis base | Forms a coordinate M-N bond |
This coordination behavior is crucial in the design of functional materials, such as catalysts and biologically active compounds.
Hydrogen Bonding and Charge Transfer Phenomena
The crystal structure and physical properties of aminophenols are significantly influenced by hydrogen bonding. wikipedia.org The hydroxyl group is an excellent hydrogen bond donor, while the amine group can act as both a donor and an acceptor. In the solid state, aminophenols typically form extensive networks of intermolecular hydrogen bonds. acs.org Common structural motifs, or supramolecular synthons, include infinite chains (O-H···N-H···O-H) and closed tetramer or square motifs involving both functional groups. acs.orgnih.gov
In 2-Amino-4-fluorophenol, several types of hydrogen bonds are possible:
Intermolecular O-H···N and N-H···O bonds: These are the primary interactions that lead to the formation of extended supramolecular assemblies. acs.org
Intramolecular O-H···N bond: The proximity of the hydroxyl and amine groups allows for the potential formation of an internal hydrogen bond, which can influence the molecule's conformation.
Interactions involving Fluorine: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor (C-H···F or N-H···F). nih.gov
Interactions with the Hydrochloride: In the hydrochloride salt, the chloride ion (Cl⁻) is an effective hydrogen bond acceptor and will form strong hydrogen bonds with the -NH₃⁺ and -OH groups.
The presence of both electron-donating (-OH, -NH₂) and electron-withdrawing (-F) groups on the aromatic ring suggests the possibility of forming charge-transfer complexes . These complexes involve an electron donor and an electron acceptor molecule interacting in a way that transfers a fraction of electronic charge from the donor to the acceptor. While specific charge-transfer complexes of this compound are not widely reported, the electronic nature of the molecule makes it a potential candidate to act as a donor component in such systems. The formation of these complexes is often characterized by the appearance of a new, low-energy absorption band in the electronic spectrum.
Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Fluorophenol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-Amino-4-fluorophenol (B1270792), the aromatic region of the spectrum is of particular interest. In a derivative of 2-amino-4-fluorophenol, the aromatic protons exhibit distinct signals due to their specific electronic surroundings and coupling interactions with neighboring protons and the fluorine atom. google.com
In the hydrochloride salt, the most significant change is expected to be the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺). This would lead to a downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing nature of the ammonium group. The protons of the -NH₃⁺ group itself would likely appear as a broad signal, the chemical shift of which can be solvent-dependent.
Table 1: Representative ¹H NMR Data for a 2-Amino-4-fluorophenol Moiety
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| Aromatic H | 7.30 | dd | 8.7, 4.5 |
| Aromatic H | 7.02 | dd | 9.4, 2.7 |
| Aromatic H | 6.75 | ddd | 10.0, 8.6, 2.6 |
Data derived from a derivative of 2-amino-4-fluorophenol as reported in patent WO2017075694A1. google.com The exact shifts for the hydrochloride salt may vary.
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of the carbon atoms in the aromatic ring of 2-Amino-4-fluorophenol are influenced by the attached functional groups (amino, hydroxyl, and fluorine). The carbon atom attached to the highly electronegative fluorine atom (C-F) will show a characteristic large coupling constant (¹JCF).
Data from 5-Fluorobenzoxazole, a product synthesized from 2-amino-4-fluorophenol, reveals key insights into the carbon environment. The carbon directly bonded to fluorine exhibits a large doublet splitting. rsc.org In 2-Amino-4-fluorophenol hydrochloride, the protonation of the amino group would influence the chemical shifts of the adjacent carbons, typically causing a slight downfield shift for the carbon atom bonded to the nitrogen (C-N) and affecting the other ring carbons to a lesser extent.
Table 2: Representative ¹³C NMR Data for a Related 5-Fluorobenzoxazole
| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
| C-F | 160.0 | d, J = 239.6 |
| C-O | 140.8 | d, J = 12.8 |
| Aromatic C | 113.4 | d, J = 26.3 |
| Aromatic C | 111.2 | d, J = 10.0 |
| Aromatic C | 106.8 | d, J = 25.3 |
Data is for 5-Fluorobenzoxazole, a derivative of the target compound. rsc.org This provides an indication of the expected carbon shifts and couplings.
¹⁹F NMR for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. nih.gov The chemical shift of the fluorine atom in this compound is a sensitive probe of its local electronic environment. Studies on various fluorophenols show that the ¹⁹F chemical shift is significantly influenced by the nature and position of other substituents on the aromatic ring. nih.gov For 2-Amino-4-fluorophenol, the fluorine atom is expected to show a single resonance, which will be split by coupling to the adjacent aromatic protons. The protonation of the amino group in the hydrochloride salt may cause a minor shift in the ¹⁹F resonance compared to the free base.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In 2-Amino-4-fluorophenol, key vibrational bands include those for the O-H stretch of the phenolic group, the N-H stretches of the primary amine, C-F stretching, and various C=C and C-O stretching and bending modes of the substituted benzene (B151609) ring.
For the hydrochloride salt, the IR spectrum would show significant changes in the N-H stretching region. The primary amine's N-H stretches (typically around 3300-3500 cm⁻¹) would be replaced by the broader and more complex stretching vibrations of the ammonium ion (-NH₃⁺), which often appear in the 2800-3200 cm⁻¹ range. The O-H stretching band, likely broad due to hydrogen bonding, would also be present.
Table 3: Expected IR Absorption Bands for 2-Amino-4-fluorophenol and its Hydrochloride Salt
| Functional Group | Expected Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (Hydrochloride) |
| O-H Stretch (Phenol) | 3200-3600 (broad) | 3200-3600 (broad) |
| N-H Stretch (Primary Amine) | 3300-3500 (two bands) | - |
| -NH₃⁺ Stretch (Ammonium) | - | 2800-3200 (broad, complex) |
| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 |
| C-O Stretch (Phenol) | 1200-1260 | 1200-1260 |
| C-F Stretch | 1100-1250 | 1100-1250 |
This table is based on general IR correlation charts and data from related aminophenol compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The aromatic ring in 2-Amino-4-fluorophenol constitutes a chromophore that absorbs UV light. The presence of the electron-donating amino and hydroxyl groups, along with the fluorine atom, influences the wavelengths of maximum absorbance (λmax).
For 2-Amino-4-fluorophenol, one would expect to see π → π* transitions characteristic of a substituted benzene ring. Upon formation of the hydrochloride salt, the protonation of the amino group to -NH₃⁺ reduces its electron-donating ability. This change in the electronic nature of the substituent typically leads to a hypsochromic shift (a shift to a shorter wavelength) of the absorption bands.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds. For a molecule like this compound, advanced MS techniques provide definitive data on its elemental composition and structural integrity.
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure mass with extremely high accuracy, typically to within sub-ppm levels. longdom.org This precision allows for the confident determination of a molecule's elemental composition from its exact mass, a critical step in validating the identity of a synthesized compound. longdom.orgnih.gov Instruments like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers achieve the high resolving power necessary to distinguish between ions with very similar nominal masses. nih.govnih.gov
For this compound, the free base (2-Amino-4-fluorophenol) has a chemical formula of C₆H₆FNO and a theoretical monoisotopic mass of 127.04335 Da. The hydrochloride salt adds HCl. In the mass spectrometer, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ adduct. The theoretical exact mass of the protonated free base is 128.05118 Da.
HRMS analysis provides an experimental m/z value that can be compared against the theoretical value. A close match validates the molecular formula. The high resolving power of HRMS is crucial for separating the analyte's isotopic peaks from potential isobaric interferences, which are ions of different elemental compositions that have the same nominal mass. thermofisher.com
Table 1: Theoretical HRMS Data for 2-Amino-4-fluorophenol Cation ([C₆H₇FNO]⁺)
| Adduct Type | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₆H₇FNO]⁺ | 128.05118 |
| [M+Na]⁺ | [C₆H₆FNONa]⁺ | 150.03312 |
This table presents the calculated theoretical exact masses for common adducts of 2-Amino-4-fluorophenol that would be observed in HRMS analysis.
To analyze complex mixtures or enhance the specificity of detection, mass spectrometers are often coupled with chromatographic systems.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar, non-volatile compounds like this compound. The compound is first injected into a high-performance liquid chromatography (HPLC) system, where it is separated from impurities. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is ideal for polar molecules. ulisboa.pt A study on the related compound 2-amino-4-chlorophenol (B47367) demonstrated the effectiveness of LC-MS/MS for quantification in water samples, highlighting the technique's high polarity compatibility. ulisboa.pt
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful coupled technique. Due to the low volatility and high polarity of this compound, direct analysis by GC can be challenging. Often, a derivatization step is required to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties. However, some methods allow for the direct injection of similar compounds. For instance, a GC-MS method was developed for the direct analysis of 4-aminophenol (B1666318) in paracetamol tablets without derivatization. irjet.net In a GC-MS/MS system, the first mass spectrometer (MS1) selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a specific fragmentation pattern that serves as a structural fingerprint, ensuring highly selective and sensitive detection. thermofisher.com
Table 2: Comparison of Coupled MS Techniques for 2-Amino-4-fluorophenol Analysis
| Technique | Separation Principle | Ionization Method | Suitability for Analyte | Key Advantages |
|---|---|---|---|---|
| LC-MS | Liquid-phase partitioning based on polarity | Electrospray (ESI) | High (direct analysis) | Ideal for polar, non-volatile compounds; minimal sample preparation. ulisboa.pt |
| GC-MS/MS | Gas-phase partitioning based on volatility | Electron Impact (EI) | Moderate (may require derivatization) | High chromatographic efficiency; provides structural confirmation via fragmentation patterns. irjet.netthermofisher.com |
This interactive table outlines the typical configurations and applicability of LC-MS and GC-MS/MS for the analysis of this compound.
X-ray Crystallography and Solid-State Structure Analysis
While MS techniques confirm molecular weight and fragmentation, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure and packing of a crystalline solid. aalto.fi The technique involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the exact positions of each atom can be resolved, yielding precise data on bond lengths, bond angles, and torsional angles.
For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms, the planarity of the benzene ring, and the conformation of the amino and hydroxyl substituents. It would also reveal the location of the chloride counter-ion and its interactions with the protonated organic cation. The analysis provides key crystallographic parameters that define the solid-state structure.
Table 3: Representative Crystallographic Data Obtainable from SCXRD
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | C₆H₇ClFNO | - |
| Formula Weight | 163.58 g/mol | - |
| Crystal System | e.g., Monoclinic | Monoclinic |
| Space Group | e.g., P2₁/c | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å; β = 95° |
| Volume (V) | ų | 665 ų |
| Z | Molecules per unit cell | 4 |
| Calculated Density | g/cm³ | 1.63 g/cm³ |
This table shows the type of fundamental crystallographic information that would be reported from a successful single-crystal X-ray diffraction experiment. The example data is illustrative for a small organic molecule.
Derived from the crystallographic data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. researchgate.net
By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto this surface, regions of close intermolecular contact can be identified. Red spots on the dₙₒᵣₘ map indicate hydrogen bonds and other close contacts, which are crucial for the stability of the crystal packing. nih.gov For this compound, this analysis would highlight the strong hydrogen bonds expected between the protonated amine (N⁺-H) and hydroxyl group (O-H) as donors and the chloride ion (Cl⁻) as an acceptor.
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents van der Waals forces between hydrogen atoms. researchgate.net |
| O···H / H···O | ~15-25% | Primarily indicates O-H···Cl or O-H···O hydrogen bonds. nih.gov |
| N···H / H···N | ~10-20% | Primarily indicates N-H···Cl or N-H···N hydrogen bonds. nih.gov |
| F···H / H···F | ~5-10% | Indicates interactions involving the fluorine atom. |
This table provides an example of the quantitative data on intermolecular interactions that can be obtained from a Hirshfeld surface analysis, with representative percentages based on similar small organic molecules.
Computational Chemistry and Theoretical Studies on 2 Amino 4 Fluorophenol Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method due to its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For 2-Amino-4-fluorophenol (B1270792) hydrochloride, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. This would provide key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For 2-Amino-4-fluorophenol hydrochloride, this would likely focus on the rotation of the amino (-NH3+) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. The presence of the hydrochloride would mean the amino group is protonated. By calculating the relative energies of these different conformers, the most stable conformation in the gaseous phase can be identified. The results of such an analysis would typically be presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | ~1.39 | ||
| C-N | ~1.47 | ||
| C-O | ~1.36 | ||
| C-F | ~1.35 | ||
| C-C-N | ~120 | ||
| C-C-O | ~120 | ||
| H-O-C | ~109 | ||
| H-N-C | ~109.5 | ||
| Dihedral(C-C-N-H) | TBD | ||
| Dihedral(C-C-O-H) | TBD |
Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual values would be derived from DFT calculations.
Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Electronegativity, Dipole Moments)
The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. DFT calculations provide valuable insights into the distribution of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | TBD |
| LUMO Energy (eV) | TBD |
| HOMO-LUMO Gap (eV) | TBD |
| Electronegativity (χ) (eV) | TBD |
| Chemical Hardness (η) (eV) | TBD |
| Dipole Moment (Debye) | TBD |
Note: TBD (To Be Determined) indicates that these values would need to be calculated through specific DFT studies on this compound.
Mulliken Charge Distribution and Reactivity Site Prediction
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the calculated wavefunction. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, it would be expected that the protonated amino group would carry a significant positive charge, making it an electrophilic center. The oxygen and fluorine atoms would likely exhibit negative charges due to their high electronegativity, indicating nucleophilic character. The carbon atoms in the benzene ring would have varying charges depending on their bonding environment, which would also influence the sites susceptible to electrophilic or nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly useful for understanding a molecule's response to light, including its absorption and emission spectra. A TD-DFT calculation on this compound would predict the electronic transitions between the ground state and various excited states. The results would include the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which indicate the intensity of these absorptions. This would allow for the theoretical prediction of the UV-Visible absorption spectrum of the compound.
Molecular Modeling of Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques to simulate the interactions between molecules. For this compound in a condensed phase (e.g., in a solvent or in its crystalline form), these interactions would be crucial in determining its bulk properties. The protonated amino group and the hydroxyl group would be strong candidates for forming hydrogen bonds with solvent molecules or with other molecules of the same compound. The aromatic ring could participate in π-π stacking interactions. Computational methods such as molecular dynamics (MD) or Monte Carlo (MC) simulations, using force fields derived from or validated by DFT calculations, could be employed to study these intermolecular forces and predict properties like solvation energy and crystal lattice structure.
Applications and Research Trajectories of 2 Amino 4 Fluorophenol Hydrochloride in Interdisciplinary Fields
Building Block in Heterocyclic Compound Synthesis
The strategic placement of functional groups in 2-Amino-4-fluorophenol (B1270792) makes it a valuable starting material for creating a variety of heterocyclic compounds. The ortho-positioned amine and hydroxyl groups are particularly reactive and facilitate cyclization reactions to form fused ring systems. ossila.com The presence of the fluorine atom can also significantly influence the properties of the resulting molecules, a desirable trait in drug discovery and materials science. ossila.com
Synthesis of Benzoxazole (B165842) and Benzoxazine (B1645224) Derivatives
The molecular structure of 2-Amino-4-fluorophenol, with its adjacent amine and hydroxyl functionalities, makes it an ideal precursor for the synthesis of benzoxazole and benzoxazine derivatives. ossila.com These heterocyclic cores are prevalent in pharmaceuticals and functional materials. The general synthetic approach involves the condensation of the aminophenol with a suitable electrophilic partner, followed by cyclization.
For instance, functionalized benzoxazoles can be obtained by reacting 2-Amino-4-fluorophenol with 1,1'-dibromoethene derivatives. ossila.com Similarly, the reaction with 1,2-diketones provides a pathway to fluorescent benzoxazine derivatives. ossila.com Research has also demonstrated the synthesis of benzoxazine-based compounds intended for medicinal applications, such as potential acetylcholinesterase inhibitors. ossila.com
Table 1: Synthesis of Heterocyclic Derivatives from 2-Amino-4-fluorophenol
| Reactant | Resulting Heterocycle | Application/Remark | Source(s) |
|---|---|---|---|
| 1,2-Diketones | Benzoxazine derivative | Synthesis of fluorescent dyes | ossila.com |
| 1,1'-Dibromoethene derivatives | Functionalized Benzoxazole | General organic synthesis | ossila.com |
Preparation of Functionalized Pyridine (B92270) Derivatives
Based on a review of the provided literature, there are no specific examples of 2-Amino-4-fluorophenol hydrochloride being utilized as a direct precursor for the synthesis of functionalized pyridine derivatives. To adhere to the strict content inclusions, this subsection cannot be elaborated upon.
Synthesis of Pyrrolyl-Phenol Systems
A review of the provided scientific literature did not yield documented methods for the synthesis of pyrrolyl-phenol systems using this compound as a starting material. Therefore, to maintain strict adherence to the specified scope, this topic is not discussed further.
Precursor in Medicinal Chemistry Research
This compound is a recognized fluorinated building block for drug discovery. ossila.com The incorporation of fluorine into potential drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The compound serves as a starting point for the rational design and synthesis of novel molecules with potential therapeutic value.
Design and Synthesis of Bioactive Molecules (e.g., Enzyme Inhibitors, Antiplasmodial Agents)
The scaffold of 2-Amino-4-fluorophenol is instrumental in the development of various bioactive molecules, particularly enzyme inhibitors. The amine and hydroxyl groups can coordinate with metal centers, leading to complexes with biological activity. ossila.com A notable example is a heteroleptic tin(IV) complex incorporating 2-Amino-4-fluorophenol, which has demonstrated in vitro cytotoxicity against human cancer cells. ossila.com
Furthermore, this precursor has been utilized in the development of specific enzyme inhibitors. It was a key building block in the structure-based optimization of small molecule inhibitors targeting human galactokinase, an enzyme implicated in metabolic disorders. ossila.com The broader class of 2-aminophenols has been extensively studied for its inhibitory effects. For example, various 2-aminophenol (B121084) derivatives have shown potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory cascade. google.com While no specific antiplasmodial agents derived from 2-Amino-4-fluorophenol were identified in the provided literature, its utility in creating benzoxazine cores for potential acetylcholinesterase inhibitors highlights its versatility in medicinal chemistry. ossila.com
Table 2: Bioactive Molecules Derived from 2-Amino-4-fluorophenol and Related Scaffolds
| Derivative/Complex | Target | Bioactivity/Finding | Source(s) |
|---|---|---|---|
| Heteroleptic Tin(IV) complex | Human Cancer Cells | In vitro cytotoxicity | ossila.com |
| Benzoxazine-based molecules | Acetylcholinesterase | Potential inhibitors | ossila.com |
| Substituted Benzoxazole | Human Galactokinase | Small molecule inhibitors | ossila.com |
| 2-Amino-4-(phenylthio)phenol HCl | 5-Lipoxygenase | IC₅₀ = 0.1 µM | google.com |
| 2-Amino-4-(4-methylphenylthio)phenol HCl | 5-Lipoxygenase | IC₅₀ = 0.2 µM | google.com |
Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify how specific structural features of a molecule influence its biological activity. ossila.com By making systematic chemical modifications to a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. nih.gov
2-Amino-4-fluorophenol and its derivatives have been central to such studies. In the development of human galactokinase inhibitors, a structure-based optimization campaign was performed, indicating a clear SAR study. ossila.com
A detailed example of SAR can be found in the investigation of 2-aminophenol derivatives as inhibitors of 5-lipoxygenase and cyclooxygenase. google.com Researchers synthesized a series of analogs where the substituent at the 4-position of the aminophenol ring was varied. By comparing the 50% inhibitory concentrations (IC₅₀) of these compounds, a clear structure-activity relationship emerged. For instance, substituting the 4-position with different phenylthio groups directly impacted the inhibitory potency against 5-lipoxygenase, demonstrating how subtle structural changes can modulate biological activity. google.com
Table 3: SAR Data for 2-Aminophenol Derivatives as 5-Lipoxygenase Inhibitors
| Compound | R-Group at 4-Position | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| 2-Amino-4-phenylthiophenol hydrochloride | Phenylthio | 0.31 | google.com |
| 2-Amino-4-(4-methylphenylthio)phenol hydrochloride | 4-Methylphenylthio | 0.20 | google.com |
| 2-Amino-4-(4-chlorophenylthio)phenol hydrochloride | 4-Chlorophenylthio | 0.30 | google.com |
| 2-Amino-4-(4-hydroxyphenylthio)phenol | 4-Hydroxyphenylthio | 0.46 | google.com |
Ligand Development for In Vitro Biological Assays
The molecular architecture of 2-Amino-4-fluorophenol is particularly suited for the development of coordination compounds for biological evaluation. The proximate amine (-NH2) and hydroxyl (-OH) groups can act as a bidentate ligand, coordinating with a metal center to form stable five-membered ring complexes.
This capability has been exploited in the synthesis of novel organometallic compounds for biomedical research. A notable example is the creation of a heteroleptic tin(IV) complex incorporating 2-Amino-4-fluorophenol as a ligand. This specific complex has demonstrated in vitro cytotoxicity against human cancer cell lines, highlighting the potential of such derivatives as subjects for further investigation in oncology and drug discovery. The presence of the fluorine atom can also enhance properties like metabolic stability and binding affinity, which are desirable in therapeutic candidates.
Development of Fluorescent Dyes and Optical Probes
The inherent chemical functionalities of 2-Amino-4-fluorophenol make it an ideal starting material for the synthesis of heterocyclic compounds that form the core of many fluorescent dyes and optical probes.
The ortho-aminophenol structure is a classic precursor for benzoxazole and benzoxazine ring systems. Researchers have successfully synthesized fluorescent benzoxazine derivatives by reacting 2-Amino-4-fluorophenol with 1,2-diketones. These heterocyclic structures are often key components (fluorophores) in more complex dye molecules.
While direct synthesis of a complete stilbene (B7821643) dye from 2-Amino-4-fluorophenol is less common, the compound is crucial for creating benzoxazolyl-substituted stilbenes. Stilbene derivatives, particularly those with heterocyclic substituents like benzoxazole, are widely used as fluorescent brighteners and sensors. For instance, 4,4′-bis(2-benzoxazolyl)stilbene (BBS) is a commercially significant dye known for its high fluorescence quantum yield. By using 2-Amino-4-fluorophenol, researchers can introduce fluorine atoms into these structures, potentially modifying their solubility, photostability, and spectral properties. The general synthetic strategy involves preparing the fluorinated benzoxazole moiety first, which is then incorporated into the larger stilbene architecture.
The development of boronate-based fluorescent probes is a significant area of analytical and diagnostic chemistry, often used for detecting reactive oxygen species (ROS) like hydrogen peroxide. The core of these probes is typically an aromatic boronic acid or ester linked to a fluorophore. The existence of (2-Amino-4-fluorophenyl)boronic acid hydrochloride as a commercially available reagent confirms the utility of the 2-Amino-4-fluorophenol scaffold in this field. This derivative serves as a direct building block for creating such probes, where the aminofluorophenol part can be further modified to tune the fluorescent properties of the sensor.
Interactive Table: Derivatives and Applications
| Parent Compound | Derivative Type | Key Reactants/Features | Application Area |
| 2-Amino-4-fluorophenol | Tin(IV) Complex | Metal center (Tin) | In Vitro Biological Assays |
| 2-Amino-4-fluorophenol | Benzoxazine | 1,2-Diketones | Fluorescent Dyes |
| 2-Amino-4-fluorophenol | Benzoxazolyl-Stilbene | Stilbene backbone | Fluorescent Dyes / Probes |
| 2-Amino-4-fluorophenol | Phenylboronic Acid | Boronic acid group | Boronate-Based Probes |
Applications in Material Science and Functional Materials
The incorporation of fluorine into organic molecules can bestow unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. As a fluorinated monomer, 2-Amino-4-fluorophenol is a candidate for creating advanced functional materials.
Fluorinated compounds are integral to the manufacturing of modern materials, including liquid crystal displays and high-performance polymers. thermofisher.com The strong electronegativity and small size of the fluorine atom can influence intermolecular interactions and molecular packing, which are critical for liquid crystal phases. While direct use of 2-Amino-4-fluorophenol in commercial liquid crystals is not widely documented, it represents a model building block for synthesizing more complex, fluorinated mesogens. Similarly, its bifunctional nature (amine and hydroxyl groups) allows it to be polymerized or grafted onto polymer backbones, creating materials with tailored surface properties or enhanced stability.
In the field of energy storage, fluorinated and amino-functionalized materials are being investigated for next-generation batteries and fuel cells. rsc.org Fluorinated polymers, such as those used in polymer electrolyte membranes (PEMs) for fuel cells, are valued for their durability and ability to manage water within the cell. mdpi.comresearchgate.net The fluorine content contributes to the hydrophobicity and chemical inertness required in the aggressive environment of a fuel cell. mdpi.com
Simultaneously, organic molecules containing amino groups are being explored as electrode materials for lithium-ion batteries. rsc.org The amino groups can enhance the electrochemical performance and reduce the dissolution of the active material in the electrolyte through hydrogen bonding. researchgate.net
Given that 2-Amino-4-fluorophenol contains both a fluorine atom and an amino group, it is a promising monomer for the synthesis of novel polymers or organic materials for energy applications. It could be used to create polymer electrolyte membranes with improved properties or to develop more stable organic electrode materials, combining the benefits of both fluorination and amino-functionalization. rsc.orgmdpi.com
Analytical Applications Beyond Structural Characterization
The utility of this compound in the analytical sciences extends beyond its role as a mere building block for larger molecules. Its distinct chemical functionalities—a primary amine, a hydroxyl group, and a fluorine atom on an aromatic ring—make it a valuable tool in the development of sophisticated analytical methods for detection and environmental surveillance.
Derivatization Reagents for Analytical Detection (e.g., N-terminal amino acid analysis)
In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) that is more suitable for analysis by a specific method, such as chromatography. This is often done to enhance detectability, improve separation, or increase volatility. 2-Amino-4-fluorophenol is a prime candidate for creating derivatizing agents, particularly for fluorescence detection, a highly sensitive analytical technique.
The core principle lies in the compound's ability to react with target analytes to form new, highly fluorescent molecules. The ortho-positioned amino and hydroxyl groups are ideal for forming stable heterocyclic structures like benzoxazoles and benzoxazines, which are often fluorescent. ossila.com Researchers have successfully synthesized fluorescent benzoxazine derivatives by reacting 2-amino-4-fluorophenol with 1,2-diketones. ossila.com This inherent reactivity allows it to act as a tag, covalently bonding to a target molecule and rendering it detectable by fluorescence spectroscopy.
Detailed Research Findings:
The synthesis of fluorescent probes is a key application of 2-amino-4-fluorophenol. The fluorinated backbone can enhance the photostability and modulate the electronic properties of dyes. Its role as a precursor in synthesizing rhodamine-based dyes and other fluorescent sensors has been documented. For instance, the condensation reaction between the aminophenol scaffold and other molecules, such as aldehydes or carboxylic acid derivatives, leads to the formation of these larger, detectable systems.
While the chemical properties of 2-Amino-4-fluorophenol—specifically its reactive amino group—make it theoretically suitable for reacting with carboxylic acids, such as those in amino acids, its application as a standard derivatization reagent for N-terminal amino acid analysis is not widely documented in current literature. However, its utility in reacting with amino acids for other purposes has been demonstrated. In one study, 2-amino-4-fluorophenol was reacted with N-(2-Methylbenzoyl)-DL-phenylalanine to synthesize an N-aryl-phenylalaninamide derivative as a potential antibacterial agent. google.com This reaction confirms the compound's ability to form amide bonds with amino acids, a foundational requirement for a derivatization agent in this context.
The table below summarizes the types of derivatives synthesized from 2-Amino-4-fluorophenol that are relevant to analytical detection.
| Derivative Class | Reactant Type | Reaction Principle | Application | Reference(s) |
| Benzoxazoles | 1,1'-dibromoethene derivatives | Condensation & Cyclodehydration | Precursor for Fluorescent Dyes | ossila.com |
| Benzoxazines | 1,2-diketones | Condensation & Cyclization | Fluorescent Derivatives | ossila.com |
| Schiff Bases | Aldehydes / Ketones | Condensation | Ligands for Metal Complexes | |
| Phenylalaninamides | N-aroyl-phenylalanine | Amide Bond Formation | Synthesis of Bioactive Molecules | google.com |
Environmental Monitoring and Degradation Studies of Fluorophenols
Fluorophenols and their derivatives are of environmental interest due to their widespread use and potential persistence. The strong carbon-fluorine bond makes these compounds relatively stable and potentially recalcitrant to natural degradation processes. Understanding their fate and transport in the environment requires robust analytical methods for monitoring and detailed studies of their degradation pathways.
Environmental Monitoring:
Monitoring for compounds like 2-Amino-4-fluorophenol in environmental samples often relies on highly sensitive and specific analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The development of analytical methods for complex derivatives synthesized from 2-amino-4-fluorophenol, which are subsequently analyzed by LC-MS, underscores the compatibility of this chemical class with modern environmental analysis techniques. biorxiv.org The presence of 2-Amino-4-fluorophenol as a metabolite of other aromatic compounds, such as m-Fluoroaniline in rats, highlights its potential to be an environmental or biological transformation product that requires monitoring. dokumen.pub
Degradation Studies:
The biodegradation of fluorophenols is a critical area of research for environmental remediation. Studies on the microbial degradation of halogenated phenols provide a framework for understanding the potential fate of 2-Amino-4-fluorophenol. Aerobic biodegradation is often the most effective pathway, typically initiated by microbial enzymes called ortho-hydroxylases. These enzymes convert the fluorophenol into a corresponding halocatechol. This initial hydroxylation is a crucial step that primes the aromatic ring for subsequent cleavage and breakdown into simpler, non-toxic compounds. While specific degradation pathways for 2-Amino-4-fluorophenol are not extensively detailed, the general mechanism for fluorophenols provides a likely route.
Research Findings on Fluorophenol Biotransformation:
| Process | Key Enzyme/Reaction | Intermediate Product | Significance | Reference(s) |
| Aerobic Biodegradation | Ortho-hydroxylases | Halocatechols | The critical first step in breaking down the stable aromatic ring of fluorophenols in the environment. | |
| Biotransformation | Metabolic processes in vivo | 2-Amino-4-fluorophenol | Identified as a metabolite of m-Fluoroaniline, indicating it can be formed in biological systems. | dokumen.pub |
Advanced Analytical Method Development for 2 Amino 4 Fluorophenol Hydrochloride
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are central to the quantitative analysis of 2-Amino-4-fluorophenol (B1270792) hydrochloride, offering high resolution and sensitivity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are pivotal for its separation and measurement.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC)
HPLC is a predominant technique for the analysis of aminophenol isomers and related aromatic amines due to its versatility and high efficiency.
Research Findings: Reversed-phase (RP) HPLC is widely employed for the separation of aminophenols. phenomenex.com A common approach involves using C18 columns, which separate compounds based on their hydrophobicity. phenomenex.comnih.gov For a compound like 2-Amino-4-fluorophenol hydrochloride, which possesses both polar (amine, hydroxyl) and non-polar (fluorinated benzene (B151609) ring) characteristics, mixed-mode chromatography (MMC) offers significant advantages. helixchrom.comchromatographyonline.com Mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, can provide enhanced retention and selectivity for polar and ionizable analytes. helixchrom.comhelixchrom.comsielc.commdpi.comthermofisher.com This is particularly useful as it allows for the simultaneous analysis of compounds with varying polarities without the need for ion-pairing reagents, which can interfere with mass spectrometry detection. helixchrom.commdpi.com
The mobile phase composition is critical for achieving optimal separation. Typically, a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer is used. sielc.comsielc.com Adjusting the pH of the buffer is crucial for controlling the ionization state of the aminophenol, thereby influencing its retention on both RP and mixed-mode columns. mdpi.comthermofisher.com For instance, a simple mobile phase for analyzing 4-Aminophenol (B1666318) hydrochloride consists of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Detection is commonly performed using UV detectors at wavelengths around 220-285 nm. sielc.comhelixchrom.com For higher sensitivity and structural confirmation, HPLC systems can be coupled with mass spectrometry (LC-MS). nih.govnih.gov
Table 1: Examples of HPLC Conditions for Aminophenol Analysis
| Stationary Phase | Mobile Phase | Detection | Analyte(s) | Reference |
|---|---|---|---|---|
| Primesep 100 (Mixed-Mode) | 10% MeCN, 90% Water with 0.2% H₂SO₄ | UV at 275 nm | 4-Aminophenol | sielc.com |
| Newcrom R1 (Reversed-Phase) | MeCN, Water, and Phosphoric Acid | UV/MS | 4-Aminophenol hydrochloride | sielc.com |
| Reversed-Phase C18 | Phosphate buffer (pH 9; 0.05 M) and Methanol (B129727) (80:20, v/v) | Diode Array Detector (DAD) | p-Aminophenol | nih.gov |
| Amaze SC (Mixed-Mode) | ACN, Water, Ammonium (B1175870) phosphate | UV at 220 nm | 4-Aminophenol | helixchrom.com |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the polarity and low volatility of this compound, direct analysis can be challenging. phenomenex.com Therefore, chemical derivatization is often a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. phenomenex.comoup.comresearchgate.net
Research Findings: A common strategy for analyzing aminophenols by GC involves a two-step derivatization process. oup.comoup.com First, an acylation reaction is performed, for example, by adding acetic anhydride (B1165640) to the aqueous sample to form acetate (B1210297) derivatives of the amine and hydroxyl groups. oup.comoup.com This is followed by a second reaction with a stronger acylating agent like trifluoroacetic anhydride (TFAA). oup.comoup.com This process, known as acylation, improves the analyte's stability and volatility. researchgate.netresearch-solution.com The resulting N,O-di-acylated products are readily separated on GC columns and can be detected with high sensitivity using an electron capture detector (ECD), which is particularly responsive to halogenated compounds like trifluoroacetyl derivatives. oup.com
Alternatively, silylation is another widely used derivatization technique. phenomenex.comresearch-solution.com Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the amine and phenol (B47542) groups, replacing them with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.comnih.gov This reduces the polarity and increases the vapor pressure of the analyte, making it suitable for GC analysis. phenomenex.com In some cases, direct GC-MS analysis of underivatized aminophenols has been reported, offering a simpler and faster method by avoiding the derivatization step, though it may be less sensitive. irjet.net
Table 2: GC Conditions for Aminophenol Analysis
| Column | Derivatization | Detector | Key Parameters | Reference |
|---|---|---|---|---|
| SP-2100 Capillary | Two-step: Acetic Anhydride then Trifluoroacetic Anhydride (TFAA) | Electron Capture Detector (ECD) | Oven Temp: 80°-130°C | oup.com |
| 3% OV-17 Packed | Two-step: Acetic Anhydride then TFAA | Flame Ionization Detector (FID) | Oven Temp: 155°C | oup.com |
| Rtx-624 | None (Direct Injection) | Mass Spectrometry (MS) | Injector Temp: 250°C; Oven Program: 60°C to 240°C | irjet.net |
Ion Chromatography (IC) and Capillary Electrophoresis (CE)
Ion chromatography and capillary electrophoresis are powerful techniques for separating ionic species. Given that this compound is a salt and is protonated in acidic conditions, these methods are highly applicable.
Research Findings: Ion Chromatography (IC) is well-suited for the analysis of amines. thermofisher.comthermofisher.com Using cation-exchange chromatography, various aromatic amines can be separated and quantified. nih.govsigmaaldrich.com The separation mechanism is based on the interaction of the protonated amine with the negatively charged stationary phase. youtube.com Elution is typically achieved using an acidic mobile phase, and detection can be performed using suppressed conductivity or amperometric detection, which offers high sensitivity. thermofisher.comnih.gov For instance, a method using a Dionex CS12 column with a gradient of sulfuric acid and acetonitrile has been developed for the simultaneous determination of a range of aromatic amines. nih.gov
Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. creative-proteomics.com This technique is known for its high efficiency, rapid analysis times, and minimal sample and reagent consumption. horiba.com In Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. For the analysis of aminophenols, the pH of the background electrolyte (BGE) is a critical parameter. nih.gov A study on acetaminophen (B1664979) and p-aminophenol found that a borate (B1201080) buffer at pH 9.5 provided excellent separation within minutes. nih.gov Detection can be achieved directly by UV absorbance or, for non-absorbing compounds, by indirect UV detection where a UV-absorbing probe is added to the buffer. horiba.com For enhanced sensitivity and selectivity, CE can be coupled with amperometric detection or mass spectrometry (CE-MS). nih.govrsc.org
Sample Preparation and Derivatization Strategies for Enhanced Detection
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte before analysis. Derivatization can be employed not only to improve chromatographic behavior but also to enhance detector response.
Supported Liquid Extraction and Microextraction Techniques
Modern extraction techniques offer significant advantages over traditional liquid-liquid extraction (LLE), including higher efficiency, automation, and reduced solvent consumption.
Research Findings: Supported Liquid Extraction (SLE) is an efficient alternative to LLE that avoids the formation of emulsions. chromatographyonline.com In SLE, the aqueous sample is loaded onto a cartridge containing an inert, high-surface-area solid support, such as diatomaceous earth. chromatographyonline.com The aqueous phase is absorbed by the support, and a small volume of a water-immiscible organic solvent is then passed through the cartridge to elute the analytes, leaving polar interferences like salts behind. chromatographyonline.com The pH of the aqueous sample is often adjusted beforehand to ensure the analyte is in its neutral, non-ionized form to facilitate extraction into the organic solvent. chromatographyonline.com
Microextraction techniques have gained popularity due to their simplicity, speed, and minimal use of organic solvents.
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a polymeric stationary phase. oup.com The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition onto the fiber coating. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. oup.com Key parameters to optimize include the fiber coating, pH, extraction time, and temperature. oup.com
Dispersive Liquid-Liquid Microextraction (DLLME): This method is based on a ternary solvent system where a mixture of an extraction solvent (a few microliters of a dense organic solvent) and a dispersive solvent (e.g., methanol, acetonitrile) is rapidly injected into the aqueous sample. nih.govnih.gov This creates a cloudy solution with a very large surface area, allowing for rapid partitioning of the analyte into the extraction solvent. nih.govnih.gov The fine droplets are then collected by centrifugation for analysis. nih.gov This technique is noted for its high enrichment factors and speed. mdpi.comresearchgate.net For polar compounds, molecular complex-based DLLME using an extractant like tri-n-butylphosphate can be employed. nih.gov
Table 3: Comparison of Advanced Extraction Techniques
| Technique | Principle | Advantages | Key Parameters | Reference |
|---|---|---|---|---|
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support; analytes are eluted with an organic solvent. | No emulsions, easily automated, less solvent use than LLE. | Sample pH, extraction solvent, sorbent mass to sample volume ratio. | chromatographyonline.com |
| Solid-Phase Microextraction (SPME) | Analytes partition from sample matrix onto a coated fiber. | Solvent-free, simple, integrates sampling and pre-concentration. | Fiber coating, pH, extraction time and temperature, salt addition. | oup.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction and dispersive solvents into the aqueous sample. | Fast, high enrichment factor, low solvent volume. | Type and volume of extraction and dispersive solvents, pH, salt concentration. | nih.govnih.gov |
Chemical Derivatization for Spectroscopic and Chromatographic Detection
Chemical derivatization modifies the analyte to improve its analytical properties, such as volatility for GC or detectability for HPLC. phenomenex.comjfda-online.com
Research Findings: For Gas Chromatography (GC): As discussed in section 7.1.2, derivatization is often essential for polar compounds like aminophenols. phenomenex.com
Acylation: This involves reacting the analyte with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA). This replaces active hydrogens on amine and hydroxyl groups with acyl groups, increasing volatility and thermal stability. oup.comresearchgate.net The use of fluorinated reagents like TFAA also significantly enhances the response of an Electron Capture Detector (ECD). oup.com
Silylation: This is a common technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (TMS) groups. phenomenex.comnih.gov The resulting derivatives are much less polar and more volatile, making them ideal for GC-MS analysis. phenomenex.com
For HPLC: Derivatization is primarily used to attach a chromophoric or fluorophoric tag to the analyte, thereby increasing the sensitivity and selectivity of UV or fluorescence detection (FLD). nih.govthermofisher.com This is particularly useful for trace analysis.
Fluorescent Derivatization: Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are widely used. thermofisher.commdpi.comnih.gov OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov This reaction is rapid and can be automated for online, pre-column derivatization, which improves accuracy and saves time. nih.gov Other reagents like 2,3-naphthalenecarboxaldehyde (NDA) have been developed as alternatives to OPA, offering superior stability and fluorescence quantum yields for the resulting amine derivatives. nih.gov These methods allow for the detection of amines at very low concentrations. capes.gov.br
Table 4: Common Derivatization Reagents and Their Applications
| Reagent | Abbreviation | Target Groups | Analytical Technique | Purpose | Reference |
|---|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂, -COOH, -SH | GC | Increases volatility and thermal stability. | phenomenex.comnih.gov |
| Trifluoroacetic Anhydride | TFAA | -OH, -NH₂ | GC | Increases volatility; enhances ECD signal. | oup.comoup.com |
| o-Phthalaldehyde | OPA | Primary Amines (-NH₂) | HPLC | Adds a fluorescent tag for FLD detection. | nih.govthermofisher.comnih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC | Adds a fluorescent tag for FLD detection. | thermofisher.comnih.gov |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | HPLC | Adds a fluorescent tag for FLD detection. | mdpi.com |
Method Validation Parameters and Performance Characteristics
The validation of an analytical method for this compound would necessitate the evaluation of several key parameters to ensure its reliability. These parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
While no specific studies for this compound are available, research on similar molecules, such as 2-amino-4-chlorophenol (B47367), a structurally related aminophenol derivative, demonstrates the validation process. For instance, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the determination of 2-amino-4-chlorophenol as a related substance in a pharmaceutical formulation. utu.ac.inresearchgate.net This type of study provides a framework for the potential validation of methods for this compound.
Sensitivity and Specificity
The sensitivity of an analytical method refers to its ability to detect small changes in the concentration of the analyte. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
In the context of this compound, a specific method would be one that can separate its peak from any potential starting materials, by-products of its synthesis, or degradants. For example, in the analysis of the related compound 2-amino-4-chlorophenol, specificity was demonstrated by showing that the analyte peak was well-resolved from other components in the sample matrix, with no interference from impurities or excipients at the retention time of the analyte. utu.ac.inresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
No published LOD or LOQ values exist for this compound. However, for the analogous compound, 2-amino-4-chlorophenol, a validated RP-HPLC method reported an LOD of 5 ng and an LOQ of 20 ng. utu.ac.inresearchgate.net These values are typically determined by assessing the signal-to-noise ratio, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ. utu.ac.in
A similar approach could be applied to determine the LOD and LOQ for this compound once an appropriate analytical method is developed. Below is a hypothetical data table illustrating how such results might be presented.
Table 1: Illustrative Sensitivity and Detection Limits for a Hypothetical HPLC Method This table is for illustrative purposes only, as no specific data for this compound is publicly available.
| Parameter | Hypothetical Value | Common Method of Determination |
|---|---|---|
| Limit of Detection (LOD) | Not Available | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Not Available | Signal-to-Noise Ratio of 10:1 |
Reproducibility
Reproducibility, which includes precision, assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. Precision is usually considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
For the related compound 2-amino-4-chlorophenol, a study reported intraday and interday precision with RSD values ranging from 0.19% to 0.31% and 0.31% to 0.42%, respectively, indicating a high degree of method precision. utu.ac.in
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and the percentage of the analyte recovered by the method is calculated.
Again, while no specific accuracy data exists for this compound, studies on similar compounds provide a benchmark. For example, a spectrophotometric method for 2-amino-4-chlorophenol reported an average recovery of 100.58% with a standard deviation of ±0.89. researchgate.net In HPLC methods, recovery is typically expected to be within 98-102% for the assay of a drug substance.
The following interactive table illustrates how reproducibility and accuracy data for a validated method for this compound could be presented.
Table 2: Illustrative Reproducibility and Accuracy for a Hypothetical HPLC Method This table is for illustrative purposes only, as no specific data for this compound is publicly available.
| Validation Parameter | Sub-Parameter | Hypothetical Acceptance Criterion | Hypothetical Result |
|---|---|---|---|
| Reproducibility/Precision | Repeatability (Intra-day) | RSD ≤ 2% | Not Available |
| Intermediate Precision (Inter-day) | RSD ≤ 2% | Not Available | |
| Accuracy | % Recovery | 98.0% - 102.0% | Not Available |
Conclusion and Future Perspectives in the Study of 2 Amino 4 Fluorophenol Hydrochloride
Summary of Key Research Findings and Contributions
Research has established 2-Amino-4-fluorophenol (B1270792) as a pivotal precursor in the synthesis of various heterocyclic compounds and other complex molecules. The presence of adjacent amine and hydroxyl groups facilitates its use in constructing benzoxazole (B165842) and benzoxazine (B1645224) ring systems. ossila.com These resulting heterocyclic structures are significant in their own right, forming the core of many active pharmaceutical ingredients (APIs) and fluorescent dyes. chemimpex.comossila.com
Key contributions stemming from the use of this compound include:
Synthesis of Bioactive Molecules: The compound is a recognized intermediate in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com
Development of Fluorescent Materials: It serves as a precursor for fluorescent benzoxazine derivatives, which have applications in materials science and potentially bio-imaging. ossila.com
Coordination Chemistry and Oncology: The amine and hydroxyl groups can coordinate with metal centers to form stable 5-membered ring complexes. ossila.com Notably, a heteroleptic tin(IV) complex synthesized with 2-amino-4-fluorophenol has demonstrated in-vitro cytotoxicity against human cancer cells, indicating its potential as a scaffold in the design of new anticancer agents. ossila.com
Dye and Pigment Manufacturing: The compound is utilized in the production of dyes, contributing to the development of colorants for industries such as textiles and printing. chemimpex.com
Emerging Trends and Unexplored Research Avenues
The field of fluorine chemistry is undergoing rapid evolution, with trends pointing towards the synthesis of increasingly complex and functionally diverse molecules. tandfonline.comnih.gov While 2-Amino-4-fluorophenol hydrochloride is a valuable building block, its full potential is yet to be tapped by next-generation synthetic methodologies.
Emerging Trends:
Advanced Fluorination Methods: Research is moving beyond simple fluorinated aromatics to embrace novel chemotypes. tandfonline.comnih.gov New synthetic strategies, including late-stage C-H functionalization, photoredox catalysis, and radical fluoroalkylation, are enabling the precise introduction of fluorine into complex molecules under mild conditions. tandfonline.comrsc.org
Focus on sp³-Rich Scaffolds: There is a clear trend toward creating more three-dimensional, saturated fluorinated molecules, which are considered more attractive in drug discovery. nih.gov
Green Chemistry: The development of more efficient and environmentally benign synthetic methods is a growing priority in the production of fluorinated compounds. youtube.com
Unexplored Research Avenues:
Asymmetric Synthesis: The application of modern asymmetric catalysis to reactions involving this compound could yield chiral fluorinated building blocks, providing access to novel enantiomerically pure pharmaceuticals.
Polymer Science: Given the high thermal stability often associated with fluorinated compounds, this molecule could be explored as a monomer for creating high-performance polymers with specialized properties for electronics or aerospace applications. youtube.com
Radiochemistry: With advances in the late-stage introduction of fluorine-18 (B77423), an unexplored avenue would be the development of 2-Amino-4-fluorophenol-derived radiotracers for use in Positron Emission Tomography (PET) imaging, aiding in diagnostics and biomedical research. rsc.org
Materials for Energy Storage: The unique electronic properties imparted by fluorine could be leveraged by exploring derivatives of this compound in the context of new materials for batteries or other energy storage devices. youtube.com
Potential Impact on Interdisciplinary Scientific Advancements
The strategic use of this compound and its derivatives has the potential to drive significant progress across multiple scientific disciplines by bridging synthetic chemistry with applied sciences.
Medicinal Chemistry and Pharmacology: As a fluorinated building block, the compound is central to drug discovery. tandfonline.comgrowthmarketreports.com The incorporation of fluorine is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. rsc.orgyoutube.com Its demonstrated use in scaffolds for cytotoxic and anti-inflammatory agents suggests a direct impact on the development of new treatments in oncology and immunology. chemimpex.comossila.com
Materials Science: The synthesis of fluorescent dyes and stable polymers from this precursor contributes to the creation of advanced materials. ossila.comyoutube.com These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and diagnostic imaging agents. The inherent stability of the C-F bond can be leveraged to design materials with enhanced durability and resistance to thermal or chemical degradation. youtube.com
Agrochemicals: The principles that make fluorinated compounds effective in pharmaceuticals are directly applicable to the agrochemical industry. youtube.comgrowthmarketreports.com This building block could be used to develop next-generation herbicides, insecticides, and fungicides with improved potency, target specificity, and environmental stability. youtube.com
Analytical Chemistry: Derivatives of 2-Amino-4-fluorophenol can be employed as reagents in analytical methods, helping researchers to identify and quantify other substances in complex mixtures. chemimpex.com
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-fluorophenol hydrochloride, and how can its purity be validated?
this compound is typically synthesized via coupling reactions between fluorinated aromatic precursors and amine-containing reagents under controlled acidic conditions. For example, intermediates like 5-fluoro-2-hydroxyaniline can be treated with hydrochloric acid to form the hydrochloride salt. Purity validation requires a combination of HPLC (using C18 columns and methanol-phosphate buffer systems) and NMR spectroscopy to confirm structural integrity and quantify impurities . Calibration curves (linear range: 1–10 μg/mL) with R² > 0.999 are recommended for accurate quantification .
Q. How does the fluorine substituent influence the compound’s stability under varying pH conditions?
The electron-withdrawing fluorine atom at the 4-position enhances stability in acidic environments by reducing electron density on the aromatic ring, thereby minimizing oxidative degradation. However, under alkaline conditions (pH > 9), the hydroxyl group deprotonates, increasing susceptibility to nucleophilic attack. Stability studies should employ thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor decomposition products, with buffer solutions adjusted across pH 2–12 .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm for fluorinated phenyl groups) and amine/hydroxyl protons (broad signals at δ 4–5 ppm).
- FT-IR : Confirm O–H (3200–3500 cm⁻¹) and N–H stretches (3300–3400 cm⁻¹).
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z ≈ 146) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis of benzoxazole derivatives using this compound?
Benzoxazole formation involves cyclocondensation of 2-amino-4-fluorophenol with carbonyl compounds (e.g., aldehydes or ketones) under catalytic acid (e.g., PTSA) or microwave-assisted conditions. Key parameters:
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Compare yields using Lewis acids (e.g., ZnCl₂) vs. Brønsted acids. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate using X-ray crystallography for structural confirmation .
Q. What strategies mitigate discrepancies in fluorescence data when using this compound as a ligand in metal complexes?
Fluorescence quenching or enhancement in metal-ligand complexes (e.g., with Cu²⁺ or Fe³⁺) often arises from solvent polarity or competing coordination sites. To resolve discrepancies:
- Solvent optimization : Use DMSO or ethanol to improve ligand solubility.
- Chelation studies : Perform titration experiments with fluorescence spectroscopy (λₑₓ = 280 nm, λₑₘ = 450 nm) to determine binding constants (Kb) and stoichiometry.
- Competitive binding assays : Introduce EDTA to isolate metal-specific effects .
Q. How can researchers address low recovery rates in HPLC analysis of this compound?
Low recovery (<90%) may stem from column adsorption or mobile phase incompatibility. Solutions include:
- Column conditioning : Pre-saturate C18 columns with 0.1% trifluoroacetic acid (TFA) to reduce silanol interactions.
- Mobile phase adjustment : Increase methanol content (e.g., 30% → 40%) to improve peak symmetry.
- Internal standards : Use structurally similar compounds (e.g., 4-fluorophenol) to calibrate retention times .
Q. What role does this compound play in designing enzyme inhibitors for medicinal chemistry?
The compound serves as a precursor for benzoxazole-based inhibitors targeting enzymes like galactokinase or viral neuraminidases. For example:
- Structure-activity relationship (SAR) : Modify the fluorine position to alter steric/electronic interactions with enzyme active sites.
- Docking simulations : Use software like AutoDock Vina to predict binding affinities before synthesizing derivatives.
- Kinetic assays : Measure IC₅₀ values via fluorescence polarization or calorimetry .
Methodological Considerations
- Contradiction management : Conflicting solubility data (e.g., aqueous vs. organic solvents) can be resolved by testing co-solvents like DMSO-water mixtures (1:4 v/v) .
- Thermal stability : DSC analysis reveals decomposition onset at ~200°C, guiding storage conditions (recommended: 2–8°C under nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
